molecular formula C6H15N B3186882 2-methylpentan-1-amine CAS No. 13364-16-4

2-methylpentan-1-amine

Cat. No.: B3186882
CAS No.: 13364-16-4
M. Wt: 101.19 g/mol
InChI Key: WNDXRJBYZOSNQO-UHFFFAOYSA-N
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Description

2-methylpentan-1-amine, also known as 2-methyl-1-pentanamine, is an organic compound with the molecular formula C6H15N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is a colorless liquid with a boiling point of approximately 119.3°C at 760 mmHg . It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylpentan-1-amine can be synthesized through several methods, one of which is reductive amination. This process involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydrogenation of nitriles or the amination of alcohols. These methods involve the use of catalysts to facilitate the reaction and improve yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Nitriles and amides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various alkylated and arylated amine derivatives.

Scientific Research Applications

2-methylpentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methylpentan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    1-pentanamine: A primary amine with a similar structure but without the methyl group at the second carbon.

    2-methylbutan-1-amine: Another primary amine with a shorter carbon chain.

    3-methylpentan-1-amine: A structural isomer with the methyl group at the third carbon.

Uniqueness

2-methylpentan-1-amine is unique due to its specific structure, which influences its reactivity and interactions with other molecules. The presence of the methyl group at the second carbon can affect its steric and electronic properties, making it distinct from other similar compounds .

Properties

CAS No.

13364-16-4

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

2-methylpentan-1-amine

InChI

InChI=1S/C6H15N/c1-3-4-6(2)5-7/h6H,3-5,7H2,1-2H3

InChI Key

WNDXRJBYZOSNQO-UHFFFAOYSA-N

SMILES

CCCC(C)CN

Canonical SMILES

CCCC(C)CN

13364-16-4

Origin of Product

United States

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